メリシタビン
概要
説明
メリシタビン(別名RG-7128)は、ヌクレオシド類似体と呼ばれる抗ウイルス薬です。これはC型肝炎の治療薬として開発され、NS5B RNAポリメラーゼ阻害剤として作用します。臨床試験では良好な安全性プロファイルを示しましたが、単独薬としては十分な効果がありませんでした。 メリシタビンは、併用療法で使用した場合、他の抗ウイルス薬の有効性を高めることが示されています .
科学的研究の応用
Mericitabine has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme necessary for viral replication. Mericitabine has also been investigated for its potential use in combination therapy with other antiviral drugs to enhance their efficacy.
作用機序
メリシタビンは、C型肝炎ウイルスのNS5B RNAポリメラーゼを阻害することで抗ウイルス効果を発揮します。プロドラッグとして、体内で活性型であるPSI-6130に変換されます。PSI-6130は、ピリミジンヌクレオシド類似体であり、ウイルスRNAポリメラーゼの天然基質を模倣し、ウイルスRNAに組み込まれて鎖の伸長を停止させます。 これにより、ウイルスの複製と拡散が阻止されます .
類似の化合物との比較
メリシタビンは、ソフォスブビルやバロピシタビンなどの他のヌクレオシド類似体と似ています。これらの化合物もC型肝炎ウイルスのRNAポリメラーゼを阻害しますが、化学構造や薬物動態が異なります。例えば、ソフォスブビルはウリジン類似体ですが、メリシタビンはシチジン類似体です。 メリシタビンに含まれる独特のフッ素基とメチル基は、その特有の抗ウイルス活性と薬理学的特性に貢献しています .
類似の化合物には、以下のものがあります。
- ソフォスブビル
- バロピシタビン
- ALS-8112
将来の方向性
Research in understanding the mechanisms of HCV replication has led to the development of direct-acting antiviral agents (DAAs) that target specific aspects of the HCV lifecycle . The NS3-4A protease, the NS5B RNA-dependent RNA polymerase (RdRp), and the NS5A protein have been extensively studied as drug targets . Some examples of NS3-4A protease inhibitors include telaprevir, boceprevir, TMC435, MK-7009, and RG7227 . DAA-based monotherapy can result in viral breakthrough because of the development of drug resistance . One mechanism to overcome resistance is to combine DAAs with PEG-IFN+RBV .
生化学分析
Biochemical Properties
Mericitabine plays a crucial role in biochemical reactions by inhibiting the NS5B RNA polymerase of the hepatitis C virus (HCV). This enzyme is essential for the replication of HCV RNA. Mericitabine is a prodrug of PSI-6130, which is converted through phosphorylation by cellular kinases to an active 5′-triphosphate metabolite. This metabolite inhibits the NS5B RNA polymerase, thereby preventing viral replication . The interaction between Mericitabine and the NS5B RNA polymerase is highly specific, and the drug shows minimal cytotoxicity .
Cellular Effects
Mericitabine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HCV RNA, which is crucial for the survival and proliferation of the virus within host cells. This inhibition leads to a reduction in viral load and an improvement in liver function in patients with chronic hepatitis C . Additionally, Mericitabine has been shown to affect cell signaling pathways and gene expression related to viral replication and immune response .
Molecular Mechanism
The molecular mechanism of Mericitabine involves its conversion to an active 5′-triphosphate metabolite, which then inhibits the NS5B RNA polymerase of HCV. This inhibition prevents the synthesis of viral RNA, thereby blocking the replication of the virus . The binding interaction between the active metabolite of Mericitabine and the NS5B RNA polymerase is highly specific, leading to effective inhibition of the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mericitabine have been observed to change over time. The drug is rapidly absorbed and converted to its active form, which then exerts its antiviral effects. Studies have shown that Mericitabine maintains its stability and efficacy over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of viral replication and improvement in liver function in patients with chronic hepatitis C .
Dosage Effects in Animal Models
The effects of Mericitabine vary with different dosages in animal models. Studies have shown that higher doses of Mericitabine result in greater inhibition of viral replication and a more significant reduction in viral load . At very high doses, Mericitabine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.
Metabolic Pathways
Mericitabine is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to its active form, PSI-6130, by cellular kinases. PSI-6130 is then phosphorylated to its active 5′-triphosphate metabolite, which inhibits the NS5B RNA polymerase of HCV . The major route of elimination for the active metabolite is renal excretion, with a smaller portion excreted in feces .
Transport and Distribution
Mericitabine is transported and distributed within cells and tissues through various mechanisms. After absorption, it is taken up by hepatocytes, where it is converted to its active form. The active metabolite is then distributed to other tissues, where it exerts its antiviral effects . The transport and distribution of Mericitabine are facilitated by specific transporters and binding proteins that ensure its effective delivery to target cells .
Subcellular Localization
The subcellular localization of Mericitabine is primarily within the cytoplasm of hepatocytes, where it is converted to its active form and exerts its antiviral effects. The active metabolite of Mericitabine is directed to specific compartments within the cell, including the endoplasmic reticulum and the nucleus, where it inhibits the NS5B RNA polymerase of HCV . This localization is facilitated by targeting signals and post-translational modifications that direct the active metabolite to its site of action.
準備方法
メリシタビンは、PSI-6130を原料とする一連の化学反応によって合成されます。合成経路には、シチジンヌクレオシド類似体の3’,5’-ジイソブチリルエステルプロドラッグの調製が含まれます。 このプロセスには、シチジンヌクレオシドのフッ素化とメチル化、続いてエステル化を行い、メリシタビンを生成します .
化学反応の分析
メリシタビンは、次のようなさまざまな化学反応を起こします。
酸化: メリシタビンは酸化されてさまざまな代謝産物を生成することができます。
還元: 還元反応は、メリシタビンに存在する官能基を改変することができます。
置換: メリシタビンは求核置換反応を起こす可能性があり、特にフッ素基とメチル基で起こります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。 .
科学研究への応用
メリシタビンは、特にC型肝炎ウイルスに対する抗ウイルス作用について、広範囲にわたって研究されてきました。これは、ウイルス複製に必要な酵素であるHCV NS5B RNA依存性RNAポリメラーゼの強力な阻害剤です。メリシタビンは、他の抗ウイルス薬との併用療法で、その有効性を高める可能性についても研究されています。
類似化合物との比較
Mericitabine is similar to other nucleoside analogs such as sofosbuvir and valopicitabine. These compounds also inhibit the RNA polymerase of hepatitis C virus but differ in their chemical structures and pharmacokinetic properties. Sofosbuvir, for example, is a uridine analog, while mericitabine is a cytidine analog. The unique fluorine and methyl groups in mericitabine contribute to its distinct antiviral activity and pharmacological profile .
Similar compounds include:
- Sofosbuvir
- Valopicitabine
- ALS-8112
Mericitabine’s uniqueness lies in its specific chemical modifications, which enhance its stability and efficacy as an antiviral agent .
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLESJYFEMSJZLZ-MAAOGQSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025655 | |
Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940908-79-2 | |
Record name | Mericitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mericitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mericitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERICITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。